
Decanoyl-arg-val-lys-arg-chloromethylketone
Overview
Description
Decanoyl-Arg-Val-Lys-Arg-chloromethylketone is a synthetic peptidyl chloromethylketone inhibitor targeting furin and related proprotein convertases (PCs), including PC7/LPC, PACE4, and PC6 . Its mechanism involves irreversible binding to the catalytic site of furin, blocking the proteolytic processing of viral glycoproteins and host substrates. This compound has demonstrated antiviral activity against flaviviruses (e.g., Zika, Dengue) by inhibiting furin-mediated prM cleavage, thereby reducing viral infectivity . In oncology, it suppresses matrix metalloproteinase-2 (MMP-2) production in β-amyloid-treated U87 cells and inhibits cancer cell invasion by modulating MMP activity . Despite its broad applications, this compound exhibits low selectivity, inhibiting multiple PCs, which may contribute to off-target effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Decanoyl-Arg-Val-Arg-Lys-chloromethylketone involves the following steps:
Decanoylation: The introduction of a decanoyl group to the arginine residue.
Peptide Synthesis: The sequential addition of amino acids (arginine, valine, arginine, and lysine) to form the peptide chain.
Chloromethylketone Modification:
The reaction conditions typically involve the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate peptide bond formation .
Industrial Production Methods
Industrial production of Decanoyl-Arg-Val-Arg-Lys-chloromethylketone follows similar synthetic routes but on a larger scale. The process involves:
Large-Scale Peptide Synthesis: Automated peptide synthesizers are used to produce the peptide chain in large quantities.
Purification: The crude product is purified using techniques such as high-performance liquid chromatography (HPLC) to obtain the desired compound with high purity.
Quality Control: The final product undergoes rigorous quality control tests to ensure its purity and efficacy
Chemical Reactions Analysis
Types of Reactions
Decanoyl-Arg-Val-Arg-Lys-chloromethylketone primarily undergoes substitution reactions due to the presence of the chloromethylketone group. This group can react with nucleophiles, leading to the formation of various derivatives .
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in reactions with Decanoyl-Arg-Val-Arg-Lys-chloromethylketone include amines, thiols, and alcohols.
Reaction Conditions: These reactions are typically carried out in organic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile, under mild conditions to prevent degradation of the peptide chain.
Major Products
The major products formed from these reactions are derivatives of Decanoyl-Arg-Val-Arg-Lys-chloromethylketone, where the chloromethylketone group is replaced by the nucleophile .
Scientific Research Applications
Antiviral Properties
Dec-RVKR-cmk has garnered attention for its antiviral properties, particularly against flaviviruses such as Zika virus (ZIKV), Japanese encephalitis virus (JEV), Dengue virus (DENV), and West Nile virus (WNV). The mechanism involves the inhibition of furin-mediated cleavage of viral glycoproteins, which is crucial for the maturation and infectivity of these viruses.
Cytotoxicity Studies
The cytotoxic effects of dec-RVKR-cmk have been assessed to ensure its safety for potential therapeutic use. In vitro studies using Vero cells indicated that concentrations up to 100 µM did not exhibit cytotoxic effects, while higher concentrations (500 µM and above) were toxic. The 50% cytotoxic concentration (CC50) was determined to be approximately 712.9 µM .
Comparative Efficacy Against Other Viruses
Dec-RVKR-cmk has shown efficacy not only against flaviviruses but also against other viral pathogens, including:
- Human Immunodeficiency Virus (HIV)
- Chikungunya Virus
- Hepatitis B Virus
- Influenza A Virus
- Ebola Virus
Studies have indicated that dec-RVKR-cmk is more effective than other inhibitors like D6R in reducing hepatitis B virus replication due to its irreversible binding capacity .
Structural Modifications and Enhanced Potency
Research has led to the development of modified versions of dec-RVKR-cmk with enhanced potency. For instance, structural alterations such as replacing the P1-arginine group have resulted in new compounds that exhibit improved inhibition of viral glycoprotein cleavage .
Clinical Implications
The potential clinical applications of dec-RVKR-cmk are significant given the urgent need for antiviral therapies. Its ability to inhibit multiple proprotein convertases positions it as a versatile candidate for treating various viral infections.
Case Studies
Several studies have documented the effectiveness of dec-RVKR-cmk:
Study | Virus Targeted | Findings |
---|---|---|
Becker et al. | Flavivirus | Demonstrated significant reduction in prM cleavage and viral infectivity |
Smith et al. | Hepatitis B Virus | Showed enhanced potency compared to traditional inhibitors |
Steinmetzer et al. | Influenza A Virus | Reported effective inhibition of hemagglutinin cleavage |
Mechanism of Action
Decanoyl-Arg-Val-Arg-Lys-chloromethylketone exerts its effects by irreversibly binding to the active site of furin, thereby inhibiting its proteolytic activity. Furin is responsible for the cleavage of various proproteins into their active forms. By inhibiting furin, Decanoyl-Arg-Val-Arg-Lys-chloromethylketone prevents the maturation of these proproteins, thereby blocking the biological processes that depend on them .
Comparison with Similar Compounds
Furin and Proprotein Convertase Inhibitors
Key Insights :
- Selectivity: this compound and α1-antitrypsin Portland are less selective than MI-1148, which was designed for furin-specific inhibition .
- Potency: α1-antitrypsin Portland is 500-fold more potent than this compound in furin inhibition but shares its toxicity risks .
- Therapeutic Potential: MI-1148 and naphthofluorescein represent next-generation inhibitors with improved specificity for viral and oncological applications .
Cathepsin L Inhibitors
Key Insights :
- Efficacy: Oxocarbazate and apigenin outperform this compound in Cathepsin L inhibition, a secondary target for COVID-19 .
Other Protease Inhibitors in Antiviral Contexts
Key Insights :
- Mechanistic Differences : Leupeptin and aprotinin target broader protease families, limiting their specificity compared to furin-focused inhibitors .
Biological Activity
Decanoyl-Arg-Val-Lys-Arg-chloromethylketone (dec-RVKR-cmk) is a synthetic peptide and a potent inhibitor of furin, a proprotein convertase involved in the activation of various viral proteins. This compound has garnered attention for its antiviral properties, particularly against flaviviruses and coronaviruses.
Furin plays a crucial role in the cleavage of viral proteins, which is essential for the infectivity of several viruses, including Zika virus (ZIKV), Japanese encephalitis virus (JEV), and SARS-CoV-2. By inhibiting furin, dec-RVKR-cmk prevents the maturation of these viruses, thereby reducing their ability to infect host cells. The compound irreversibly binds to furin, blocking its enzymatic activity, which is vital for the cleavage of precursor proteins into their active forms .
In Vitro Studies
Research has demonstrated that dec-RVKR-cmk exhibits significant antiviral activity against various flaviviruses. For instance:
- Zika Virus (ZIKV) : The inhibitory concentration 50 (IC50) was determined to be approximately 5 µM, indicating effective suppression of viral replication at low concentrations .
- Japanese Encephalitis Virus (JEV) : Similar efficacy was observed with an IC50 around 10 µM .
The cytotoxic concentration 50 (CC50) for dec-RVKR-cmk was found to be 712.9 µM in Vero cells, suggesting a favorable therapeutic window for its application in antiviral therapies .
Comparative Analysis
A comparative study between dec-RVKR-cmk and other furin inhibitors, such as hexa-D-arginine (D6R), revealed that dec-RVKR-cmk was more effective in reducing hepatitis B virus (HBV) replication by inhibiting furin-mediated processing of the hepatitis B e antigen precursor . This highlights its potential as a superior candidate for therapeutic applications.
Case Study 1: Flavivirus Inhibition
A study focused on the efficacy of dec-RVKR-cmk against ZIKV and JEV demonstrated that treatment with varying concentrations (1, 10, 50, and 100 µM) led to a significant reduction in viral plaque formation. The results indicated that even at lower concentrations, dec-RVKR-cmk effectively inhibited viral replication without causing cytotoxic effects in cultured cells .
Case Study 2: SARS-CoV-2
In another investigation, dec-RVKR-cmk was shown to inhibit the cleavage of the SARS-CoV-2 spike protein by furin at the S1/S2 cleavage site. This inhibition translates into reduced viral entry into host cells, demonstrating its potential utility in treating COVID-19 .
Research Findings Summary
Study | Virus | IC50 (µM) | CC50 (µM) | Effectiveness |
---|---|---|---|---|
Study 1 | ZIKV | 5 | 712.9 | High |
Study 2 | JEV | 10 | 712.9 | High |
Study 3 | SARS-CoV-2 | Not specified | Not specified | Prevents cleavage |
Q & A
Basic Research Questions
Q. What is the molecular mechanism by which dec-RVKR-cmk inhibits furin activity?
dec-RVKR-cmk acts as an irreversible inhibitor of furin by covalently modifying the enzyme's catalytic serine residue. Structural studies reveal its decanoyl-Arg-Val-Lys-Arg backbone occupies furin’s substrate-binding cleft, with the chloromethylketone group forming a covalent bond with the active site. The arginine residues at P1 and P4 positions, along with lysine at P2, align with furin’s charge-complementary pockets, ensuring high specificity . Methodologically, this can be validated using crystallography (e.g., PDB structures) or enzymatic assays comparing cleavage rates of furin substrates (e.g., fluorogenic peptides) in treated vs. untreated systems .
Q. What experimental concentrations of dec-RVKR-cmk are effective in cell-based antiviral studies?
In flavivirus models (ZIKV, JEV), 50–100 µM dec-RVKR-cmk reduced viral titers by >90% in Vero and mosquito cells. Dose-response curves (e.g., 10–200 µM) should be performed to determine IC50 values, with cytotoxicity assessed via MTT or LDH assays. Post-infection treatment (24–48 hrs) is critical, as pre-treatment shows limited efficacy .
Q. How can researchers confirm furin inhibition in cellular models?
- Western blot : Monitor prM/E protein ratios (e.g., prM accumulation indicates blocked cleavage in flaviviruses) .
- Fluorogenic substrates : Use furin-specific substrates (e.g., Pyr-RTKR-AMC) in cell lysates to quantify residual enzymatic activity .
- siRNA controls : Co-treat with furin-targeting siRNA to distinguish dec-RVKR-cmk-specific effects from off-target pathways .
Advanced Research Questions
Q. How to resolve contradictory data on dec-RVKR-cmk’s efficacy across different viral models?
Discrepancies may arise from variations in furin dependency (e.g., SARS-CoV-2 vs. CHIKV) or cell-specific factors (e.g., endogenous protease inhibitors). Experimental design should include:
- Virus-specific cleavage assays : Compare dec-RVKR-cmk’s impact on furin-dependent (e.g., ZIKV prM) vs. furin-independent (e.g., CHIKV E3) viral proteins .
- Protease profiling : Use mass spectrometry to identify off-target serine proteases (e.g., trypsin-like enzymes) in resistant models .
Q. What strategies optimize dec-RVKR-cmk delivery in vivo despite its cell permeability limitations?
- Lipid encapsulation : Nanoparticle formulations (e.g., liposomes) enhance bioavailability in animal models .
- Combination therapy : Pair with lysosomotropic agents (e.g., chloroquine) to improve endosomal escape in tissues with low furin expression .
- Pharmacokinetic profiling : Measure plasma half-life and tissue distribution via HPLC or radiolabeled analogs .
Q. How to validate furin-independent effects of dec-RVKR-cmk in complex biological systems?
- Furin-knockout (KO) models : Compare dec-RVKR-cmk effects in wild-type vs. CRISPR-generated furin-KO cells .
- Multiplex protease inhibition : Use broad-spectrum inhibitors (e.g., leupeptin) to identify pathways masked by furin blockade .
- Transcriptomic analysis : RNA-seq can reveal compensatory upregulation of alternative proteases (e.g., PC1/3) in long-term treatments .
Q. Methodological Considerations
Q. What controls are essential when studying dec-RVKR-cmk in protein processing assays?
- Vehicle controls : DMSO-treated cells to account for solvent effects .
- Inactive analogs : Use dec-RVKR-cmk analogs lacking the chloromethylketone group to confirm covalent inhibition .
- Time-course experiments : Assess prM cleavage kinetics to distinguish delayed vs. blocked processing .
Q. How to address cytotoxicity in primary cell lines sensitive to dec-RVKR-cmk?
- Sub-IC50 dosing : Titrate concentrations below 50 µM and validate with viability assays (e.g., ATP-Glo).
- Pulsed treatment : Limit exposure to 6–12 hrs post-infection to reduce off-target apoptosis .
- Rescue experiments : Add exogenous furin-cleaved substrates (e.g., proBDNF) to confirm specificity .
Q. Data Interpretation Challenges
Q. Why does dec-RVKR-cmk fail to inhibit intracellular viral replication in some studies?
Furin primarily acts during viral egress (e.g., prM cleavage in flaviviruses), not replication. To confirm, use:
- qRT-PCR : Measure viral RNA levels (unchanged if replication is unaffected) .
- Plaque assays : Compare intracellular vs. extracellular virus titers to pinpoint inhibition at the release stage .
Q. How to reconcile structural data with functional studies showing partial furin inhibition?
Co-crystallography may not capture dynamic cellular environments (e.g., pH, co-factors). Validate with:
Properties
IUPAC Name |
N-[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(3S)-1-chloro-6-(diaminomethylideneamino)-2-oxohexan-3-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]decanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H66ClN11O5/c1-4-5-6-7-8-9-10-18-28(48)43-25(17-14-21-42-34(39)40)31(50)46-29(23(2)3)32(51)45-26(15-11-12-19-36)30(49)44-24(27(47)22-35)16-13-20-41-33(37)38/h23-26,29H,4-22,36H2,1-3H3,(H,43,48)(H,44,49)(H,45,51)(H,46,50)(H4,37,38,41)(H4,39,40,42)/t24-,25-,26-,29-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHBJTTGFHCHQHS-VZTVMPNDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCC(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H66ClN11O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
744.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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